B1574587 CCT3833

CCT3833

Cat. No. B1574587
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

Therapeutic Potential in KRAS-Mutant Cancers

CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, a category that includes a significant portion of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. As a panRAF plus SRC family kinase inhibitor, CCT3833 effectively inhibits both RAF and SRC, which are crucial for the growth of these cancer types. Its ability to target these kinases has been validated in preclinical therapeutic efficacy studies in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts. Additionally, CCT3833 has been evaluated in a phase I clinical trial (NCT02437227), indicating its potential as a significant treatment option for KRAS-mutant cancers (Saturno et al., 2020).

Clinical Trial Insights

Further insights into the clinical application of CCT3833 come from its evaluation in a phase I clinical trial. The trial reported a significant prolongation of progression-free survival in a patient with G12VKRAS spindle cell sarcoma. This outcome is particularly notable given that the patient did not respond to a multikinase inhibitor, suggesting CCT3833's potential efficacy in cases where other treatments have failed. This underscores the need for further evaluation of CCT3833 in patients with various KRAS-mutant cancers (Saturno et al., 2020).

properties

Product Name

CCT3833

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.